5-bromo-N-phenylfuran-2-carboxamide
Description
5-Bromo-N-phenylfuran-2-carboxamide is a halogenated furan derivative characterized by a bromine atom at the 5-position of the furan ring and a phenyl-substituted carboxamide group. Its molecular formula is C₁₁H₈BrNO₂, with a molecular weight of 274.09 g/mol. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in Suzuki couplings and other cross-coupling reactions . The phenylamide group contributes to π-π stacking interactions, which are critical in medicinal chemistry for target binding .
Properties
IUPAC Name |
5-bromo-N-phenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJOTRPYPMADNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-N-phenylfuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly against drug-resistant bacteria. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The chemical structure of this compound features a furan ring substituted with a bromine atom and a phenyl group attached to a carboxamide functional group. The synthesis typically involves the reaction of furan-2-carbonyl chloride with an appropriate aniline derivative in the presence of a base such as triethylamine.
Synthesis Reaction:
- Preparation of Furan-2-carbonyl chloride : React furan-2-carboxylic acid with thionyl chloride.
- Formation of this compound : Combine furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine.
Antibacterial Properties
This compound has demonstrated notable antibacterial activity against various drug-resistant strains, including:
- Acinetobacter baumannii
- Klebsiella pneumoniae
- Enterobacter cloacae
- Methicillin-resistant Staphylococcus aureus (MRSA)
In laboratory studies, this compound exhibited significant inhibition of bacterial growth, particularly against NDM-positive strains. The Minimum Inhibitory Concentration (MIC) values and Minimum Bactericidal Concentration (MBC) were determined using standard broth dilution methods.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| A. baumannii | 10 | 20 | 18 |
| K. pneumoniae | 15 | 30 | 16 |
| E. cloacae | 20 | 40 | 14 |
| MRSA | 25 | 50 | 12 |
The mechanism by which this compound exerts its antibacterial effects involves several biochemical pathways:
- Enzyme Inhibition : The compound binds to the active sites of bacterial enzymes, inhibiting their catalytic activity and disrupting essential metabolic processes.
- Interference with Cell Wall Synthesis : It affects the synthesis of nucleotides and amino acids critical for cell wall integrity.
- Cellular Uptake : The compound's transport into bacterial cells is facilitated by specific transporters, allowing it to exert its effects intracellularly.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in overcoming antibiotic resistance:
- A study published in MDPI demonstrated that this compound showed superior activity against XDR pathogens compared to conventional antibiotics like meropenem, with significant zones of inhibition observed at higher concentrations .
Molecular Docking Studies
Molecular docking simulations have indicated that the compound forms stable interactions with NDM-1 enzymes, suggesting potential as a carbapenem adjuvant for enhancing antibiotic efficacy against resistant strains .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring significantly influence physicochemical properties and biological activity:
Key Insights :
Modifications to the Amide Nitrogen
Altering the nitrogen substituent impacts lipophilicity and metabolic pathways:
Key Insights :
Heterocyclic Additions and Hybrid Structures
Incorporation of heterocycles enhances target specificity and binding affinity:
Key Insights :
- Quinoxaline hybrids () show promise in targeting kinases (e.g., BRAF or EGFR) due to planar aromatic systems.
- Oxadiazole-containing derivatives () exhibit superior stability under acidic conditions, making them viable for oral administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
